

A Technical Guide to the Natural Sources and Extraction of Glyceryl Trioleate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Glycerine trioleate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary natural sources of glyceryl trioleate (triolein) and the methodologies for its extraction and purification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who require high-purity glyceryl trioleate for their work.

Introduction to Glyceryl Trioleate

Glyceryl trioleate is a symmetrical triglyceride formed from the esterification of glycerol with three units of the unsaturated fatty acid, oleic acid.^[1] As a major component of many natural fats and oils, it is a key molecule in lipid metabolism and has various applications in the food, pharmaceutical, and chemical industries.^{[2][3]} In the pharmaceutical sector, it is utilized as an excipient in drug formulations and is a component of Lorenzo's oil, a treatment for adrenoleukodystrophy. The procurement of high-purity glyceryl trioleate is paramount for these applications, necessitating efficient extraction and purification from natural sources.

Natural Sources of Glyceryl Trioleate

Glyceryl trioleate is abundant in a variety of plant-based oils and animal fats. The concentration, however, can vary significantly depending on the source, cultivar, and processing methods.

Plant-Based Oils

Vegetable oils are a primary source of glyceryl trioleate. The following table summarizes the typical content of glyceryl trioleate or its constituent fatty acid, oleic acid, in several common oils.

Oil Source	Glyceryl Trioleate (Triolein) Content (%)	Oleic Acid Content (%)	Key References
Olive Oil	4 - 30% (some reports as high as 70-80%)	-	[1] [4]
Almond Oil	-	59.52 - 73.80%	
Pecan Oil	-	55.91 - 71.27%	
Sunflower Oil	Present	-	[4]
Palm Oil	Present	-	[4]
Cacao Butter	~1.1%	-	[4]

Animal Fats

Animal fats, particularly lard, are also a notable source of glyceryl trioleate.

Fat Source	Oleic Acid Content (%)	Key References
Lard	35.0 - 55.0%	

Extraction and Purification Methodologies

The extraction and purification of glyceryl trioleate from its natural sources involve a series of steps aimed at isolating the triglyceride from other lipids and impurities. The choice of method depends on the desired purity, scale of operation, and the starting material.

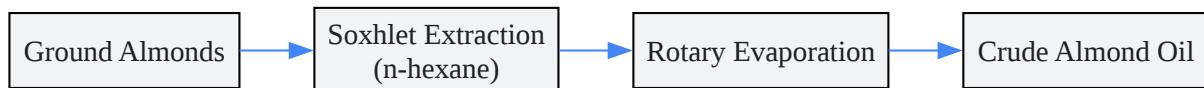
Solvent Extraction

Solvent extraction is a widely used method for obtaining oils from plant and animal tissues.

Experimental Protocol: Soxhlet Extraction of Oil from Almonds

- Sample Preparation: Grind raw, unpeeled almonds into a fine powder to increase the surface area for extraction.
- Soxhlet Setup: Place the almond powder into a thimble and insert it into the main chamber of a Soxhlet extractor.
- Solvent Addition: Fill the distilling flask with n-hexane (a common solvent for lipid extraction).
- Extraction Process: Heat the solvent in the distilling flask. The solvent vapor travels up a distillation arm and condenses in the condenser. The condensed solvent drips into the thimble containing the almond powder, extracting the oil.
- Siphoning: Once the Soxhlet chamber is full, the solvent-oil mixture is siphoned back into the distilling flask. This cycle is repeated multiple times to ensure complete extraction.
- Solvent Removal: After extraction, the solvent is removed from the oil by rotary evaporation to yield the crude almond oil.^[5]

Logical Relationship: Solvent Extraction



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Caption: Workflow for solvent extraction of almond oil.

Supercritical Fluid Extraction (SFE)

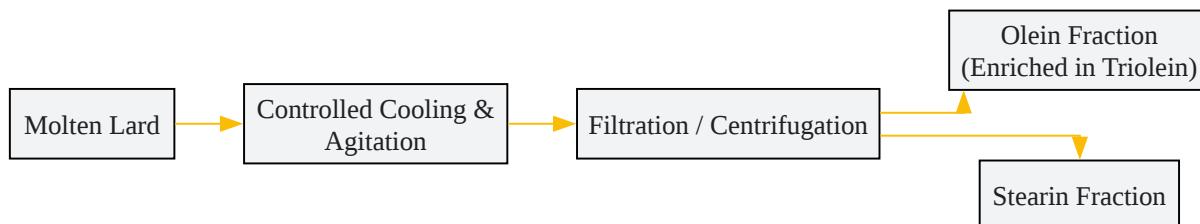
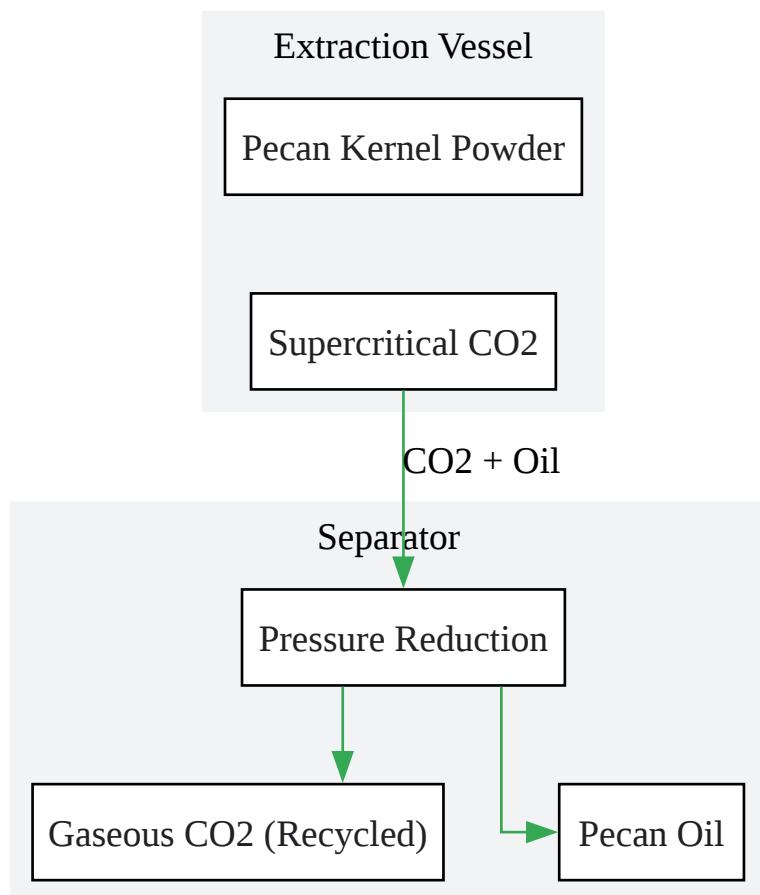
SFE with carbon dioxide is a "green" technology that offers high selectivity and yields high-quality oils.

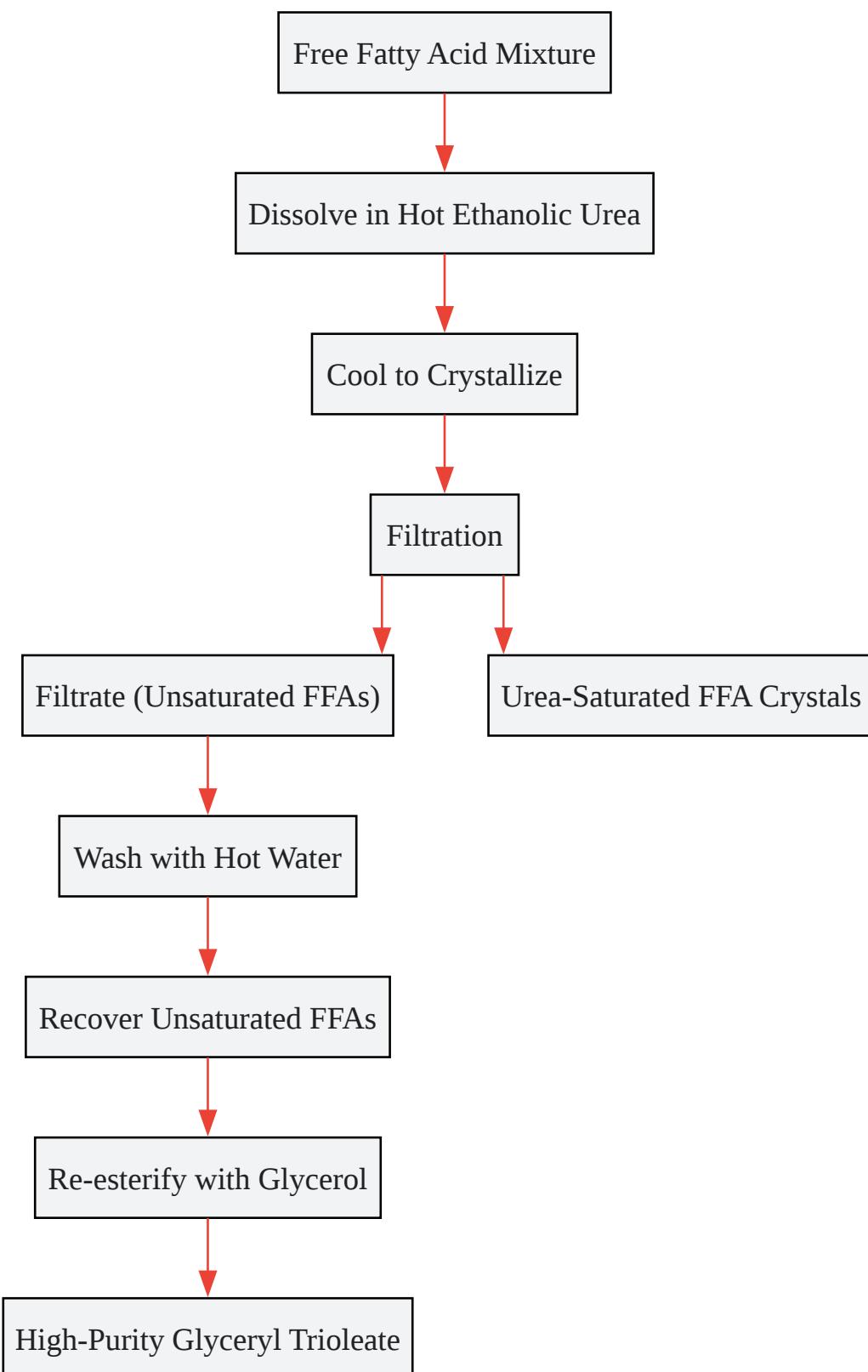
Experimental Protocol: Supercritical CO₂ Extraction of Pecan Oil

- Sample Preparation: Grind pecan kernels into a powder.

- SFE System Setup: Load the pecan powder into the extraction vessel of a supercritical fluid extractor.
- Parameter Setting: Set the desired extraction parameters. Optimal conditions for pecan oil have been reported around 35 MPa pressure and 45 °C.[6]
- Extraction: Pump liquid CO₂ into the system, where it is heated and pressurized to a supercritical state. The supercritical CO₂ flows through the extraction vessel, dissolving the pecan oil.
- Separation: The CO₂-oil mixture flows into a separator where the pressure is reduced, causing the CO₂ to return to a gaseous state and release the oil.
- Collection: The extracted pecan oil is collected from the bottom of the separator. The CO₂ can be recycled for further extractions.[6]

Experimental Workflow: Supercritical Fluid Extraction



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- To cite this document: BenchChem. [A Technical Guide to the Natural Sources and Extraction of Glycerol Trioleate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8006616#natural-sources-and-extraction-of-glycerine-trioleate>]

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